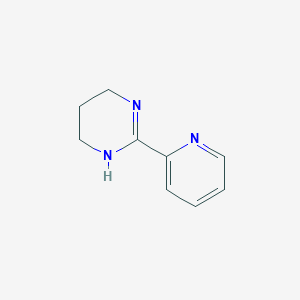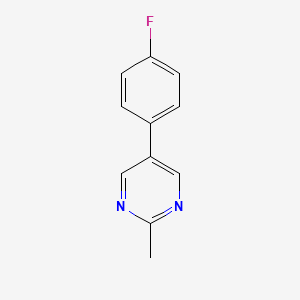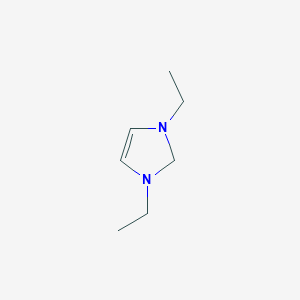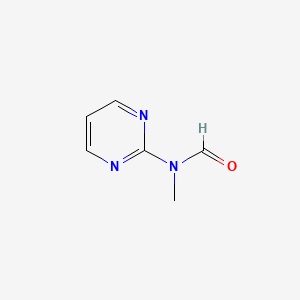
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features a pyridine ring fused to a tetrahydropyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired tetrahydropyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like cupric acetate.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Cupric acetate for C-H amination reactions.
Major Products Formed:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Aminated pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis . This inhibition leads to reduced collagen expression and deposition, thereby mitigating fibrosis .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine-pyrimidine structure but lacks the tetrahydropyrimidine ring.
3-(Pyridin-2-yl)coumarins: Known for their antioxidant and lipoxygenase inhibitory activities.
2,2’-Bipyridine: A ligand with a similar pyridine structure used in coordination chemistry.
Uniqueness: 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring, which imparts distinct pharmacological properties and reactivity compared to its analogs. Its ability to inhibit collagen synthesis and its potential as an anti-fibrotic agent set it apart from other pyridine derivatives .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C9H11N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5H,3,6-7H2,(H,11,12) |
InChI Key |
GUUFRAUSCQACAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)



![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13104650.png)

![(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)


